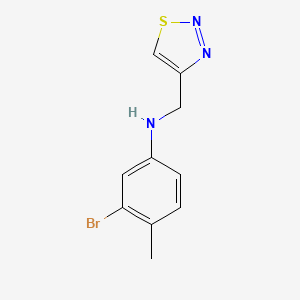
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide typically involves the reaction of 4-methoxypyrrolidine with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process involves:
Acetylation: 4-methoxypyrrolidine is reacted with acetic anhydride to form 1-acetyl-4-methoxypyrrolidine.
Hydrazinolysis: The acetylated product is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
(2R,4S)-Ketoconazole: Shares similar stereochemistry but differs in its functional groups and applications.
(2S,4R)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide: The enantiomer of the compound, with different biological activity.
(2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran: Another chiral compound with distinct chemical properties.
Uniqueness: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carbohydrazide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
特性
CAS番号 |
1807938-94-8 |
|---|---|
分子式 |
C8H15N3O3 |
分子量 |
201.22 g/mol |
IUPAC名 |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C8H15N3O3/c1-5(12)11-4-6(14-2)3-7(11)8(13)10-9/h6-7H,3-4,9H2,1-2H3,(H,10,13)/t6-,7+/m0/s1 |
InChIキー |
DMCIOTVZCDBSMB-NKWVEPMBSA-N |
異性体SMILES |
CC(=O)N1C[C@H](C[C@@H]1C(=O)NN)OC |
正規SMILES |
CC(=O)N1CC(CC1C(=O)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
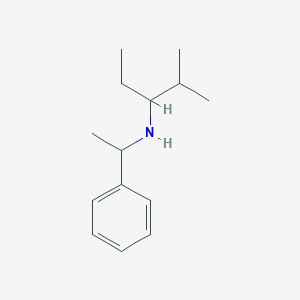
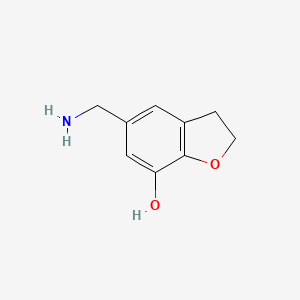
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
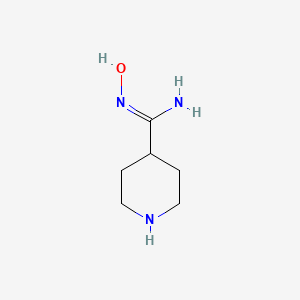
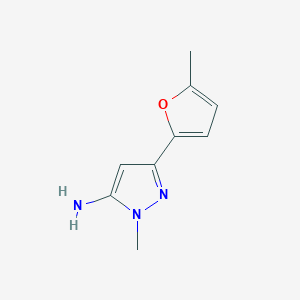
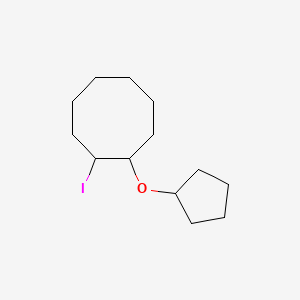
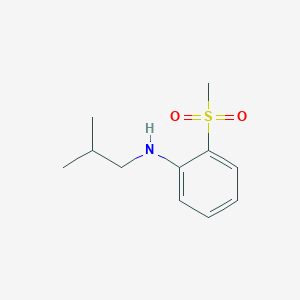
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
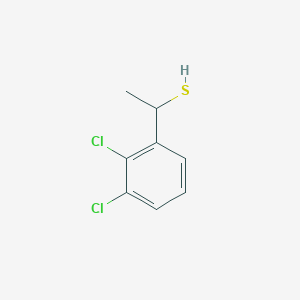
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
